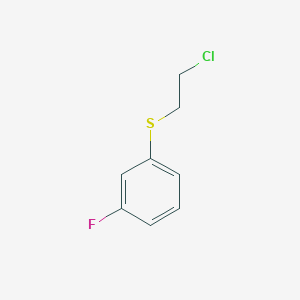

2-(3-Fluorophenylthio)ethyl-1-chloride

説明

2-(3-Fluorophenylthio)ethyl-1-chloride (IUPAC name: 1-chloro-2-[(3-fluorophenyl)sulfanyl]ethane) is an organosulfur compound characterized by a fluorophenylthio group linked to a chlorinated ethyl chain. Its molecular structure features a sulfur atom bridging a 3-fluorophenyl ring and a two-carbon chain terminating in a reactive chloride group. This compound is typically synthesized via nucleophilic substitution reactions, where a thiolate anion (derived from 3-fluorothiophenol) displaces a leaving group (e.g., halide) on a 1,2-dichloroethane precursor.

The compound’s reactivity stems from the labile chloride group, making it a valuable intermediate in organic synthesis, particularly in the preparation of thioether-containing pharmaceuticals, agrochemicals, or polymer precursors.

特性

分子式 |

C8H8ClFS |

|---|---|

分子量 |

190.67 g/mol |

IUPAC名 |

1-(2-chloroethylsulfanyl)-3-fluorobenzene |

InChI |

InChI=1S/C8H8ClFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |

InChIキー |

UHBAKLKNUGVRIG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)SCCCl)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Comparison Compound: 2-(3-Chlorophenylthio)ethyl-1-chloride Replacing fluorine with chlorine at the phenyl ring’s meta position increases molecular weight (due to chlorine’s higher atomic mass) and alters electronic properties. Chlorine, while also electron-withdrawing, exhibits weaker inductive effects but may contribute to greater lipophilicity, impacting membrane permeability in biological systems.

Evidence: Studies on thiourea derivatives, such as 3-acetyl-1-(3-chlorophenyl)thiourea, demonstrate that chlorine substitution enhances enzyme inhibition potency compared to non-halogenated analogs, likely due to improved hydrophobic interactions .

Thioether vs. Ether Linkages

Comparison Compound: N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazides (6a–f) Compounds with phenoxy (oxygen-bridged) groups, such as those in Journal of Applied Pharmaceutical Science (2019), exhibit distinct biological profiles compared to thioether analogs. Thioethers generally have higher lipophilicity and metabolic stability due to sulfur’s lower electronegativity and resistance to oxidative degradation. For example, the cited hydrazides showed moderate antifungal activity against Candida albicans (MIC: 8–32 µg/mL), but thioether-containing compounds like 2-(3-fluorophenylthio)ethyl-1-chloride may offer enhanced bioavailability and target binding .

Positional Isomerism

Comparison Compound: 2-(4-Fluorophenylthio)ethyl-1-chloride Shifting the fluorine substituent from the meta to para position on the phenyl ring modifies steric and electronic environments. However, meta-substitution may enhance dipole moments, influencing solubility in polar solvents.

Physicochemical Properties

| Property | 2-(3-Fluorophenylthio)ethyl-1-chloride | 2-(3-Chlorophenylthio)ethyl-1-chloride | N-Benzoyl-N′-[2-(4-chlorophenoxy)-acetyl]-hydrazide (6c) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~202.6 | ~219.1 | ~349.8 |

| LogP (Predicted) | 2.8 | 3.2 | 1.9 |

| Key Functional Groups | Thioether, Fluorine, Chloride | Thioether, Chlorine, Chloride | Ether, Chlorine, Hydrazide |

| Bioactivity (Example) | Not reported | Not reported | Antifungal (MIC: 16 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。